Glimepiride-d5

描述

Glimepiride-d5 is a deuterated form of glimepiride, a sulfonylurea class antidiabetic medication. It is primarily used in scientific research to study the pharmacokinetics and metabolism of glimepiride. The deuterium atoms in this compound replace hydrogen atoms, making it useful in mass spectrometry and other analytical techniques to trace the drug’s behavior in biological systems.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of glimepiride-d5 involves the incorporation of deuterium atoms into the glimepiride molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis of glimepiride can also introduce deuterium atoms into the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Catalytic Exchange: Using catalysts to facilitate the exchange of hydrogen with deuterium.

Purification: Employing techniques such as crystallization and chromatography to purify the final product.

化学反应分析

Types of Reactions

Glimepiride-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of this compound.

科学研究应用

Pharmacokinetic Studies

Glimepiride-d5 is instrumental in pharmacokinetic studies aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) of glimepiride. The deuterated analog allows for precise tracking of the drug's behavior in biological systems due to its distinct mass signature.

Key Findings:

- Bioavailability Assessment : Studies have shown that glimepiride is highly protein-bound (approximately 99.5%) and has a half-life ranging from 5 to 8 hours. The use of this compound facilitates accurate bioavailability assessments by differentiating between the parent compound and its metabolites in plasma samples .

- Metabolic Pathway Elucidation : Research utilizing this compound has helped delineate metabolic pathways, revealing how the drug is processed by the liver and its subsequent effects on glucose metabolism .

Method Development for Quantification

The stable isotope labeling of glimepiride with deuterium enhances the sensitivity and specificity of analytical methods used for drug quantification.

Applications in Analytical Chemistry:

- Mass Spectrometry : this compound is often employed as an internal standard in LC-MS/MS (liquid chromatography-tandem mass spectrometry) assays. This application improves the accuracy of quantifying glimepiride levels in clinical samples, which is critical for therapeutic drug monitoring .

- Quality Control : In pharmaceutical development, this compound aids in method validation for quality control (QC) applications, ensuring that generic formulations meet regulatory standards before market release .

Case Studies

Several studies have highlighted the utility of this compound in various research contexts:

Case Study 1: Drug Interaction Studies

A study investigated the interaction between glimepiride and other antidiabetic agents using this compound to monitor changes in pharmacokinetics. Results indicated that co-administration with metformin altered the absorption profile of glimepiride, demonstrating the importance of using stable isotopes to track such interactions accurately.

Case Study 2: Clinical Trials

In a randomized clinical trial assessing the efficacy of glimepiride versus other sulfonylureas, researchers utilized this compound to confirm dosing regimens and monitor patient adherence through plasma concentration measurements. The outcomes highlighted that patients receiving glimepiride exhibited improved glycemic control with fewer hypoglycemic episodes compared to those on other agents .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacokinetic Studies | Understanding ADME properties using deuterated analogs | Enhanced tracking of drug metabolism and bioavailability |

| Method Development | Development of sensitive analytical methods for quantifying drug levels | Improved accuracy in LC-MS/MS assays |

| Drug Interaction Studies | Investigating interactions with other medications | Altered pharmacokinetics when combined with metformin |

| Clinical Trials | Monitoring efficacy and safety profiles in diabetic patients | Demonstrated improved glycemic control with reduced hypoglycemia risk |

作用机制

Glimepiride-d5, like glimepiride, exerts its effects by stimulating the release of insulin from pancreatic beta cells. It binds to the sulfonylurea receptor on the beta cells, causing the closure of ATP-sensitive potassium channels. This leads to membrane depolarization and the opening of voltage-gated calcium channels, resulting in an influx of calcium ions and subsequent insulin release.

相似化合物的比较

Similar Compounds

Glipizide: Another sulfonylurea class antidiabetic drug with a similar mechanism of action.

Glyburide: Also a sulfonylurea, used to manage type 2 diabetes.

Tolbutamide: An older sulfonylurea with a shorter duration of action.

Uniqueness of Glimepiride-d5

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in pharmacokinetic and metabolic studies.

生物活性

Glimepiride-d5 is a stable isotope-labeled form of glimepiride, a second-generation sulfonylurea used in the management of type 2 diabetes mellitus (T2DM). This compound is utilized primarily in pharmacokinetic studies and metabolic research due to its unique properties that allow for precise tracking in biological systems. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical implications.

This compound functions similarly to glimepiride, primarily stimulating insulin secretion from pancreatic beta cells. It achieves this by binding to ATP-sensitive potassium channels, leading to depolarization and subsequent calcium influx, which triggers insulin release. The compound also enhances peripheral insulin sensitivity, promoting glucose uptake in tissues such as muscle and fat .

Key Mechanisms:

- Insulin Secretion : Stimulates pancreatic β cells to release insulin.

- Peripheral Sensitization : Improves tissue sensitivity to insulin.

- Glucose Metabolism : Enhances glucose uptake and reduces blood glucose levels.

Pharmacokinetics

The pharmacokinetics of this compound are characterized by rapid absorption and extensive protein binding. Following oral administration, it is completely absorbed within one hour, with a plasma protein binding rate exceeding 99% and a volume of distribution of approximately 8.8 L .

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Absorption | Complete within 1 hour |

| Protein Binding | 99.4% |

| Volume of Distribution (Vd) | 8.8 L |

| Metabolism | Hepatic (CYP2C9 mediated) |

| Excretion | Primarily renal |

Clinical Efficacy and Safety

Clinical studies have demonstrated that glimepiride effectively lowers fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c) levels in T2DM patients. In a randomized controlled trial, glimepiride doses ranging from 1 to 8 mg significantly reduced FPG by up to 74 mg/dL and HbA1c by 1.4% compared to placebo . The drug's safety profile indicates a lower risk of hypoglycemia compared to other sulfonylureas, although severe hypoglycemic episodes can occur with overdose .

Clinical Study Findings:

- Efficacy : Significant reductions in FPG and HbA1c levels.

- Safety : Lower incidence of hypoglycemia relative to other sulfonylureas.

- Dosing : Once daily administration is effective for glycemic control throughout the day.

Case Studies

Several studies highlight the broader implications of glimepiride beyond glycemic control. For instance, a study involving diabetic patients showed that treatment with glimepiride over 24 weeks led to significant reductions in cardiovascular biomarkers such as eotaxin and fibroblast growth factor (FGF)-2, suggesting potential vascular protective effects .

Notable Case Study Results:

| Biomarker | Change After Treatment |

|---|---|

| Eotaxin | Decreased |

| FGF-2 | Decreased |

| Toxic Advanced Glycation End Products (AGE) | Decreased |

属性

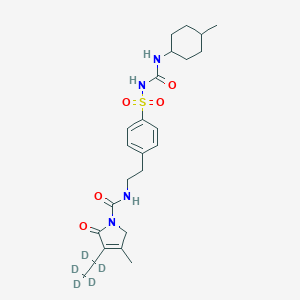

IUPAC Name |

3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGIZIANZCJQQY-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028809-90-6 | |

| Record name | 3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。